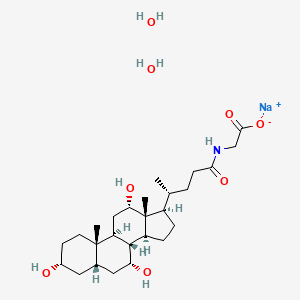

Sodium glycocholate hydrate, 98%

概要

説明

Sodium glycocholate hydrate is a conjugated bile salt and an ionic detergent . It is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .

Synthesis Analysis

This chemical product is synthetically derived from a natural compound, cholic acid . Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery .Molecular Structure Analysis

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na . The molecular weight is 487.60 (anhydrous basis) .Chemical Reactions Analysis

Sodium glycocholate hydrate is used to determine serum total bile acids by fluorimetric and enzymatic methods . It has also been used in in vitro studies to investigate its effect on micelle formation and solubilization of testosterone .Physical and Chemical Properties Analysis

Sodium glycocholate hydrate is colorless to yellow . The specific rotation is +28° to +31° (20°C, 589nm) (c=1, H2O) on dry basis .科学的研究の応用

Colon-Targeted Insulin Delivery Sodium glycocholate (SGC) has been investigated for its efficacy in enhancing insulin absorption in colon-targeted delivery systems. A study demonstrated that colon-specific delivery of insulin with SGC resulted in increased hypoglycemic effects post-oral administration. The combination of SGC and poly(ethylene oxide) was found to prolong colonic absorption of insulin, suggesting its potential in improving orally administered insulin absorption (Katsuma et al., 2006).

Xenobiotic Absorption SGC's impact on the intestinal absorption of xenobiotics, particularly drug-related compounds, has been explored. Using rat gut techniques, research found that SGC reinforced the limiting effect on solute diffusion, leading to poorer absorption of lipophilic compounds. This contrasts with synthetic surfactants, which disrupt the aqueous boundary layer adjacent to the membrane, indicating a significant difference in the behavior of synthetic and natural bile acid surfactants in xenobiotic absorption (Garrigues et al., 1994).

Mast Cell Research In a study focusing on rat mast cells, SGC was shown to remove Ca2+-activated adenosine triphosphatase from the cell surface without causing lysis. This treatment resulted in a decrease in histamine-releasing capacity when the cells were triggered with antigens, providing insights into the interaction of SGC with cell surface enzymes and its potential implications in immunological research (Cooper & Stanworth, 1977).

Buccal Drug Transport The effect of SGC on the buccal transport of drugs was investigated, revealing its potential as a penetration enhancer. For instance, SGC enhanced the buccal absorption of the ionized form of flecainide in aqueous solutions, indicating its role in modifying drug transport across mucosal barriers (Deneer et al., 2002).

Interaction with Lipid Bilayer Membranes Research on the interaction of SGC with lipid bilayer membranes used fluorescence studies to demonstrate that submicellar concentrations of SGC induced hydration of the lipid bilayer membrane. This hydration effect is a general phenomenon of the studied bile salts, providing insights into the structural behavior of SGC at the molecular level (Mohapatra & Mishra, 2011).

Oral Delivery of Insulin Sodium glycocholate was used in the development of a liposomal delivery system for oral insulin delivery. This study highlighted its potential as an enzyme inhibitor and permeation enhancer, demonstrating improved protection of insulin against enzymatic degradation and suggesting its applicability in enhancing oral drug delivery (Niu et al., 2011).

Bile Salt-Drug Interaction Studies Investigations into the interactions of SGC with drugs like nitrazepam revealed that its micellar properties significantly influence drug solubilization and partitioning. These studies provide valuable insights into the biopharmaceutical aspects of SGC in relation to drug delivery and formulation (de Castro et al., 2001).

作用機序

Target of Action

Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt . Its primary targets are lipids and certain drugs, which it interacts with to facilitate their absorption .

Mode of Action

Sodium glycocholate hydrate acts as a biological detergent, solubilizing fats for absorption and aiding in the transport of some drugs through hydrophobic barriers . It forms mixed micelles with phospholipids, which assist in the solubilization of cholesterol . This compound also promotes the phenotypic expression of certain proteins in a dose-dependent manner .

Biochemical Pathways

The compound plays a crucial role in lipid transport by solubilization . It also affects the glyoxalase system and the ascorbate-glutathione pathway, which are essential for maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

It is known that this compound is itself absorbed .

Result of Action

Sodium glycocholate hydrate has a dual effect on cell viability. At lower concentrations, it increases cell viability, promoting AKT phosphorylation and cyclin D1 expression . At higher concentrations, it induces apoptosis and sustained activation of p38 and AKT . It also affects cell membrane fluidity .

Action Environment

The action, efficacy, and stability of sodium glycocholate hydrate are influenced by environmental factors. For instance, the bile component sodium glycocholate hydrate has been found to enhance the expression of certain proteins .

Safety and Hazards

将来の方向性

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that sodium glycocholate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

生化学分析

Biochemical Properties

Sodium glycocholate hydrate plays a crucial role in biochemical reactions, particularly in the solubilization and absorption of lipids. It interacts with enzymes such as lipases, which break down fats into fatty acids and glycerol. Additionally, sodium glycocholate hydrate forms micelles that encapsulate hydrophobic molecules, facilitating their transport and absorption in aqueous environments. This compound also interacts with proteins and other biomolecules, enhancing their solubility and stability in solution .

Cellular Effects

Sodium glycocholate hydrate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium glycocholate hydrate has been shown to enhance the absorption of drugs and other compounds by increasing the permeability of cell membranes. It also affects the expression of genes involved in lipid metabolism and transport, thereby influencing cellular lipid homeostasis .

Molecular Mechanism

The molecular mechanism of sodium glycocholate hydrate involves its interaction with cell membranes and various biomolecules. It acts as a detergent, disrupting the lipid bilayer of cell membranes and increasing their permeability. This allows for the enhanced absorption of hydrophobic molecules. Sodium glycocholate hydrate also binds to specific receptors and enzymes, modulating their activity and influencing cellular processes such as lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium glycocholate hydrate can change over time. This compound is relatively stable, but its activity may decrease due to degradation or changes in environmental conditions. Long-term studies have shown that sodium glycocholate hydrate can have sustained effects on cellular function, particularly in terms of enhancing the absorption and metabolism of lipids. Its stability and activity may be influenced by factors such as temperature, pH, and the presence of other compounds .

Dosage Effects in Animal Models

The effects of sodium glycocholate hydrate vary with different dosages in animal models. At low doses, it enhances the absorption and metabolism of lipids without causing significant adverse effects. At high doses, sodium glycocholate hydrate can cause toxicity and adverse effects such as gastrointestinal disturbances and liver damage. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Sodium glycocholate hydrate is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as bile salt hydrolase, which catalyzes the deconjugation of bile salts. This compound also influences metabolic flux and metabolite levels by enhancing the absorption and transport of lipids. Additionally, sodium glycocholate hydrate plays a role in the enterohepatic circulation of bile acids, contributing to the regulation of cholesterol and lipid homeostasis .

Transport and Distribution

Within cells and tissues, sodium glycocholate hydrate is transported and distributed through interactions with specific transporters and binding proteins. It is primarily transported via bile acid transporters, which facilitate its movement across cell membranes. Sodium glycocholate hydrate also binds to proteins such as albumin, which helps in its distribution and accumulation in various tissues. These interactions influence its localization and activity within the body .

Subcellular Localization

Sodium glycocholate hydrate exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it plays a role in lipid metabolism and transport. Additionally, sodium glycocholate hydrate may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure its proper localization and function within the cell .

特性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.2H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;2*1H2/q;+1;;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTQNTQLAZRSIC-NWNSWQEHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46NNaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662316 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207614-05-9 | |

| Record name | sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

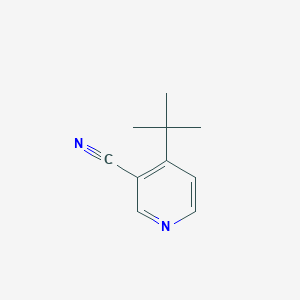

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

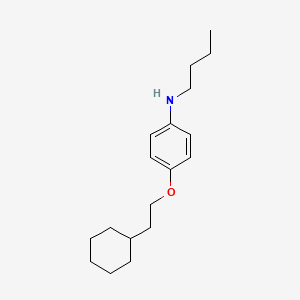

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(Trifluoromethyl)piperidino]acetyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B1437987.png)

amine hydrochloride](/img/structure/B1437997.png)